3-Bromo-5-methoxycarbonyl-4-methylphenylboronic acid, pinacol ester
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Overview
Description
“3-Bromo-5-methoxycarbonyl-4-methylphenylboronic acid, pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, including “this compound”, has been reported . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
Pinacol boronic esters, including “this compound”, are used in various chemical reactions . These include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Versatile Synthesis and Polymer Applications
Mixed Chromophore Polymers : This compound can serve as a versatile intermediate in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers. These polymers are synthesized via Suzuki coupling reactions and exhibit tailored light emission, high thermal stability, and excellent processability, which are valuable in the development of advanced materials for optical and electronic applications (Neilson et al., 2007).
Boron-Containing Polymer Synthesis : The compound is instrumental in alternating intramolecular and intermolecular catalyst-transfer Suzuki-Miyaura condensation polymerizations, leading to the synthesis of boronate-terminated π-conjugated polymers. These polymers, having boronic acid (ester) moieties at both ends, can be further modified for various applications, including the creation of block copolymers and materials with specific optical properties (Nojima et al., 2016).
Photoluminescent Properties : Arylboronic esters, including molecules similar to the compound , exhibit unexpected room-temperature phosphorescence in the solid state. This discovery opens new avenues for the development of phosphorescent materials without the need for heavy atoms or carbonyl groups, challenging the conventional understanding of phosphorescent organic molecules (Shoji et al., 2017).
Hyperbranched Polythiophene Synthesis : Utilization in the synthesis of hyperbranched polythiophene, where the degree of branching reaches nearly 100%, demonstrates the compound's utility in creating novel polymer architectures with potential applications in electronics and materials science (Segawa et al., 2013).
Advanced Organic Synthesis
Selective Synthesis of Unsymmetrical 1,3-Dienes : Demonstrated in the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, leading to the synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence. This method showcases the compound's role in facilitating the formation of complex organic molecules with high precision and efficiency (Takagi et al., 2002).
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-methoxycarbonyl-4-methylphenylboronic acid, pinacol ester is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various applications in organic synthesis .
Action Environment
The action of the compound is influenced by environmental factors such as pH. The rate of the reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
Properties
IUPAC Name |
methyl 3-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BBrO4/c1-9-11(13(18)19-6)7-10(8-12(9)17)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIROWUEKIPSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BBrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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